Undecanol

描述

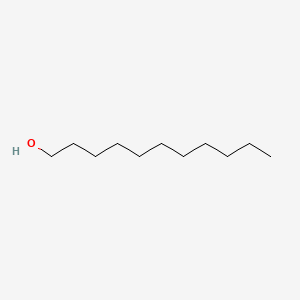

Structure

3D Structure

属性

IUPAC Name |

undecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIOQYGWTQBHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O, Array | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026915 | |

| Record name | 1-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Undecyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol) | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Undecyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840 | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Undecyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00297 [mmHg] | |

| Record name | 1-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8 | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-UNDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, hydroxymethyl deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MJ0P28T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60.6 °F (USCG, 1999), 19 °C, 15.9 °C | |

| Record name | 1-UNDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UNDECYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Undecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanol, also known as undecyl alcohol or n-undecanol, is a fatty alcohol with the chemical formula C₁₁H₂₄O.[1][2] It is a colorless, water-insoluble liquid with a floral, citrus-like odor.[1][3] This document provides an in-depth overview of the core physicochemical properties of 1-undecanol, outlines general experimental methodologies for their determination, and situates the molecule within relevant biological pathways. The information presented is intended to serve as a vital resource for researchers and professionals engaged in drug development and other scientific disciplines where the precise characteristics of such molecules are paramount.

Physicochemical Data of 1-Undecanol

The following tables summarize the key physicochemical properties of 1-undecanol, compiled from various scientific sources.

| General Properties | |

| IUPAC Name | Undecan-1-ol[1] |

| Synonyms | Undecyl alcohol, n-Undecanol, Hendecanol[1][3] |

| Molecular Formula | C₁₁H₂₄O[1][2] |

| Molecular Weight | 172.31 g/mol [1][2] |

| Appearance | Colorless liquid[1][3] |

| Odor | Floral, citrus-like[1][3] |

| Physical Properties | Value (at specified conditions) |

| Melting Point | 11 - 19 °C[1][3] |

| Boiling Point | 243 °C at 760 mmHg[1][3] |

| Density | 0.8298 g/mL at 20 °C[1] |

| Flash Point | >82 °C[3] |

| Vapor Pressure | 0.00297 mmHg at 25 °C[2] |

| Refractive Index | 1.43918 at 20 °C[2] |

| Solubility | Observation |

| Water | Insoluble[1][3] |

| Ethanol | Soluble[1] |

| Diethyl Ether | Soluble[1] |

Experimental Protocols for Determination of Physicochemical Properties

The following are generalized, representative experimental protocols for determining the key physicochemical properties of a liquid organic compound such as 1-undecanol. These methods are based on standard laboratory practices and principles outlined in established chemical testing guidelines.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary tubes, thermometer, heating bath (e.g., Thiele tube or a digital melting point apparatus).

-

Procedure:

-

A small, finely powdered sample of the solidified 1-undecanol is packed into a capillary tube.

-

The capillary tube is attached to a thermometer and placed in a heating bath containing a high-boiling point liquid (e.g., silicone oil).

-

The bath is heated slowly and uniformly, with constant stirring.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of 1-undecanol is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation.

-

The flask is heated gently, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor temperature is constant and condensation is occurring on the thermometer bulb. This constant temperature is the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with 1-undecanol, and its mass is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

-

The density of 1-undecanol is calculated using the masses and the known density of the reference liquid.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

-

Procedure (Closed-Cup Method):

-

A sample of 1-undecanol is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

At regular temperature intervals, an ignition source is passed over the cup.

-

The flash point is the lowest temperature at which the vapor above the liquid ignites with a brief flash.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A measured amount of 1-undecanol is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously using a vortex mixer.

-

The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or multiple phases (insoluble).

-

Determination of Refractive Index

The refractive index is a measure of the bending of a ray of light when passing from one medium into another.

-

Apparatus: Refractometer (e.g., Abbé refractometer).

-

Procedure:

-

A few drops of 1-undecanol are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded.

-

Biological Context and Synthesis

1-Undecanol is a fatty alcohol, a class of molecules that play various roles in biological systems. They are involved in lipid metabolism and can serve as precursors for other molecules.

Fatty Alcohol Metabolism

Fatty alcohols are key intermediates in the metabolism of lipids. They can be synthesized from fatty acids and can be converted back to fatty acids or incorporated into waxes and other lipids. The general pathway involves the reduction of fatty acyl-CoA to a fatty alcohol.

Metabolic context of 1-undecanol within fatty alcohol metabolism.

Synthesis of 1-Undecanol

A common laboratory and industrial method for the synthesis of 1-undecanol is the reduction of the corresponding aldehyde, undecanal.[1] This reaction is a standard transformation in organic chemistry.

Workflow for the synthesis of 1-undecanol from undecanal.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of Undecyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl alcohol, also known as 1-undecanol, is a fatty alcohol with a range of applications in the fragrance, flavor, and pharmaceutical industries. While it can be produced synthetically, there is growing interest in its natural sources. This technical guide provides a comprehensive overview of the natural occurrence of undecyl alcohol, detailing its presence in various plant species and food products. It includes quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Natural Occurrence of Undecyl Alcohol

Undecyl alcohol is a naturally occurring compound found in a variety of plant and food sources. Its presence contributes to the characteristic aroma and flavor profiles of many fruits and essential oils.

Plant Sources

Undecyl alcohol has been identified as a volatile or semi-volatile component in several plant species. It is often found in the essential oils extracted from leaves, flowers, and seeds. Notable plant sources include:

-

Coriander (Coriandrum sativum): The essential oil from coriander leaves contains a significant amount of undecyl alcohol.[1][2][3]

-

Rue (Ruta graveolens): The essential oil of rue is another well-documented source of undecyl alcohol.

-

Litsea odorifera: The leaf oil of this plant is known to contain undecyl alcohol.

-

Various other plants: It has also been reported in Mikania cordifolia, Pectis elongata var. floribunda, Leea guineensis, and Pelargonium endlicherianum.

Food Sources

In addition to its presence in botanicals, undecyl alcohol is a natural constituent of several common food items:

-

Fruits: It is found in fruits such as apples and bananas, contributing to their complex aroma profiles.

-

Dairy and Animal Products: Undecyl alcohol has been detected in butter, eggs, and cooked pork.

Quantitative Data on Undecyl Alcohol Occurrence

The concentration of undecyl alcohol in natural sources can vary significantly depending on the species, geographical location, harvesting time, and extraction method. The following table summarizes available quantitative data.

| Natural Source | Part of the Plant/Product | Concentration of Undecyl Alcohol | Reference(s) |

| Coriander (Coriandrum sativum) | Leaf Essential Oil | 6.4% | [1][2][3] |

| Rue (Ruta graveolens) | Essential Oil | 1.85% |

Further research is required to quantify the concentration of undecyl alcohol in other listed sources such as apples, bananas, butter, eggs, and cooked pork, where it is currently reported in qualitative or trace amounts.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of undecyl alcohol from natural sources.

Extraction of Undecyl Alcohol from Plant Material

Two common methods for extracting essential oils containing undecyl alcohol are steam distillation and solvent extraction.

3.1.1. Steam Distillation of Essential Oil from Coriander Leaves

This protocol is adapted for the extraction of essential oil rich in undecyl alcohol from coriander leaves.

Materials and Equipment:

-

Fresh or dried coriander leaves

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh approximately 100 g of fresh or 50 g of dried coriander leaves.

-

Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round-bottom flask.

-

Distillation: Place the coriander leaves in the flask and add distilled water until the leaves are fully submerged. Heat the flask using the heating mantle to initiate steam generation.

-

Collection: Continue the distillation for 3 hours, collecting the distillate in the collection arm of the Clevenger apparatus. The essential oil will form a layer on top of the hydrosol.

-

Separation and Drying: Carefully separate the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

3.1.2. Solvent Extraction of Undecyl Alcohol from Rue (Ruta graveolens)

This protocol describes a general method for solvent extraction which can be applied to rue.

Materials and Equipment:

-

Dried and powdered Ruta graveolens plant material

-

Soxhlet extractor

-

Rotary evaporator

-

Hexane or ethanol (analytical grade)

-

Filter paper

-

Glassware

Procedure:

-

Sample Preparation: Weigh approximately 20 g of dried and powdered Ruta graveolens material and place it in a cellulose thimble.

-

Extraction: Place the thimble in the Soxhlet extractor. Fill the round-bottom flask with 250 mL of hexane or ethanol. Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

-

Solvent Evaporation: After extraction, concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

-

Further Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate undecyl alcohol.

Quantification of Undecyl Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like undecyl alcohol in complex mixtures.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5, or equivalent)

-

Helium (carrier gas)

-

Undecyl alcohol standard (analytical grade)

-

Solvent (e.g., hexane or ethanol)

-

Microsyringe

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

Procedure:

-

Standard Preparation: Prepare a stock solution of undecyl alcohol standard in hexane or ethanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the extracted essential oil or purified extract in the same solvent used for the standards.

-

Injection: Inject 1 µL of the prepared sample or standard into the GC-MS.

-

Analysis: Identify the undecyl alcohol peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Use the peak area of undecyl alcohol in the sample to determine its concentration from the calibration curve.

Biosynthesis of Undecyl Alcohol

Undecyl alcohol, as a long-chain fatty alcohol, is synthesized in plants through the fatty acid synthesis (FAS) pathway. The pathway involves the sequential action of several enzymes to build the 11-carbon chain and subsequently reduce it to an alcohol.

The biosynthesis of undecyl alcohol begins with acetyl-CoA and involves the iterative addition of two-carbon units from malonyl-ACP by the fatty acid synthase (FAS) complex. The chain length is determined by the action of specific acyl-ACP thioesterases (FATs), which cleave the growing acyl chain from the acyl carrier protein (ACP). For undecyl alcohol, a thioesterase with a preference for 11-carbon acyl-ACPs is required. The resulting undecanoic acid is then activated to undecanoyl-CoA by a fatty acyl-CoA synthetase. Finally, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of undecanoyl-CoA to 1-undecanol.

Conclusion

Undecyl alcohol is a naturally occurring fatty alcohol with a scattered but significant presence in the plant kingdom and in various food products. While quantitative data is still limited for many sources, essential oils of coriander and rue are notable for their higher concentrations. The established protocols for extraction and GC-MS analysis provide a solid foundation for further research into quantifying undecyl alcohol in a wider range of natural materials. Understanding its biosynthetic pathway opens up possibilities for metabolic engineering to enhance its production in microbial or plant-based systems. This guide serves as a foundational resource for scientists and developers interested in exploring and utilizing natural sources of undecyl alcohol.

References

The Biological Role of Undecanol in Plant Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanol, a fatty alcohol found as a volatile organic compound (VOC) in various plants, is an increasingly significant subject of research in plant science. Existing in isomers, primarily 1-undecanol and 2-undecanol, this metabolite plays a multifaceted role in plant defense, signaling, and interactions with other organisms. 2-Undecanol, in particular, demonstrates potent activity against a range of plant pests, including insects, nematodes, and pathogenic fungi.[1] Beyond direct toxicity, it functions as a signaling molecule, capable of inducing systemic resistance within the plant.[1] This guide provides a comprehensive overview of the current understanding of this compound's function in plant metabolism, detailing its hypothesized biosynthetic pathways, its role in defense signaling, and its ecological significance. The document consolidates available quantitative data and outlines detailed experimental protocols for its extraction and analysis, serving as a critical resource for its further investigation and potential application in crop protection and drug development.

Biosynthesis of this compound in Plants

While this compound has been identified as a metabolite in numerous plant species, its precise biosynthetic pathway has not been fully elucidated.[1][2] However, based on the known biosynthesis of other secondary alcohols and related fatty acid-derived compounds, a plausible pathway for 2-undecanol is hypothesized. This pathway likely begins with a fatty acid precursor.

A proposed pathway involves the modification of a C11 fatty acid, undecanoic acid.[1] Another potential route is based on the biosynthesis of methyl ketones, which starts with a C12 fatty acid (lauric acid) and proceeds through a modified β-oxidation pathway.[2]

References

Undecanol as a Semiochemical in Insect Communication: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of undecanol's role as a semiochemical in insect communication. It is intended for researchers, scientists, and drug development professionals working in chemical ecology and pest management. This document synthesizes current scientific literature, presenting quantitative data on the composition of pheromone blends containing this compound isomers (1-undecanol and 2-undecanol), detailing their effects on insect behavior, and providing established experimental protocols for their identification and evaluation. Visualizations of key experimental workflows and biological pathways are included to facilitate understanding.

Introduction to this compound in Insect Communication

Semiochemicals are chemical substances that mediate interactions between organisms.[1][2] Within this broad class, pheromones facilitate communication within a single species, while allelochemicals mediate communication between different species.[1] this compound, a fatty alcohol with the chemical formula C₁₁H₂₄O, has been identified in two primary isomeric forms, 1-undecanol and 2-undecanol, both of which serve as critical components in the semiochemical blends of various insect species.[3] These compounds are involved in vital behaviors such as aggregation, mating, and alarm signaling.[3][4] Understanding the specific roles and quantitative importance of these isomers is crucial for developing targeted and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.[2][5]

Quantitative Data on this compound as a Semiochemical

The biological activity of a semiochemical is often dependent on its precise concentration and its ratio relative to other components in a blend. The following tables summarize the quantitative data for 2-undecanol and 1-undecanol in the pheromone blends of several insect species.

2-Undecanol in Pheromone Blends

2-Undecanol has been identified as a key pheromone component in species from the orders Coleoptera, Diptera, and Hymenoptera.

Table 1: Pheromone Blend Composition Featuring 2-Undecanol

| Insect Species | Order: Family | Pheromone Type | Component | Ratio / Relative Abundance | Enantiomeric Specificity | Reference(s) |

| Lobiopa insularis (Strawberry Sap Beetle) | Coleoptera: Nitidulidae | Male-produced Aggregation | 2-Nonanone | 0.3 | N/A | [4] |

| 2-Undecanone | 6 | N/A | [4] | |||

| 2-Undecanol | 1.5 | (S):(R) = 3.5:1 | [4] | |||

| Resseliella theobaldi (Raspberry Cane Midge) | Diptera: Cecidomyiidae | Female Sex Pheromone | (S)-2-Acetoxy-5-undecanone | 100% (Major) | (S) | [6][7] |

| 2-Undecanone | ~30% | N/A | [6][7] | |||

| (S)-2-Acetoxyundecane | ~30% | (S) | [6][7] | |||

| (S)-2-Undecanol | ~30% | (S) | [6][7] |

Table 2: Electrophysiological Response to 2-Undecanol

Electroantennography (EAG) measures the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

| Insect Species | Order: Family | Compound | Mean EAG Response (mV ± SD) | Reference(s) |

| Frieseomelitta silvestrii | Hymenoptera: Apidae | 2-Undecanol | 0.063 ± 0.011 | [8] |

| Frieseomelitta varia | Hymenoptera: Apidae | 2-Undecanol | 0.010 ± 0.010 | [8] |

Note: In studies with stingless bees, the EAG response to 2-nonanol was comparatively stronger than to 2-undecanol in both species tested.[9]

1-Undecanol as a Pheromone Synergist

1-Undecanol has been shown to act as a synergist, a compound that, while having little effect on its own, enhances the attractive power of a primary pheromone.

Table 3: Synergistic Effects of 1-Undecanol

| Insect Species | Order: Family | Primary Pheromone | Role of 1-Undecanol | Observations | Reference(s) |

| Grapholita molesta (Oriental Fruit Moth) | Lepidoptera: Tortricidae | Sex Pheromone Blend | Synergist | The addition of 50 μg of 1-undecanol to sex pheromone traps resulted in the capture of more male moths, showing the most obvious synergistic effect compared to higher doses. |

Experimental Protocols

The identification and validation of semiochemicals rely on a series of established analytical and behavioral bioassays.

Pheromone Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying volatile compounds from a biological source.[10]

Protocol 1: Solvent Extraction and GC-MS Analysis

-

Gland Dissection: Under a stereomicroscope, carefully dissect the putative pheromone glands from the insect (e.g., 20-50 individuals).

-

Extraction: Place the dissected glands into a 1.5 mL glass vial containing a small, precise volume (e.g., 50 µL) of a high-purity organic solvent such as hexane or dichloromethane.[10] Allow the extraction to proceed for at least 30 minutes.

-

Concentration (Optional): If the pheromone concentration is expected to be low, the extract can be carefully concentrated under a gentle stream of nitrogen.

-

GC-MS Injection: Inject a 1-2 µL aliquot of the extract into the GC-MS system.

-

Chromatographic Separation: Utilize a nonpolar capillary column (e.g., HP-5ms) with helium as the carrier gas at a constant flow of 1.0 mL/min. An example temperature program is: hold at 35°C, then ramp at 8°C/min to 290°C, and hold for 10 minutes.[11]

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., mass range of 30–400 m/z).

-

Identification: Compare the mass spectrum of unknown peaks with spectral libraries (e.g., NIST) and confirm by comparing the retention time and mass spectrum with an authentic synthetic standard.[11][12]

Protocol 2: Headspace Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free method ideal for trapping volatile compounds released by living insects.[10]

-

Sample Placement: Place a calling insect (e.g., a virgin female for sex pheromones) into a sealed glass headspace vial (e.g., 20 mL).

-

Extraction: Gently heat the vial (e.g., 60°C) to encourage volatilization. Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for a set period (e.g., 30-60 minutes).[10]

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated GC-MS injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[10] Initiate the GC-MS analysis program.

Behavioral Bioassay: Y-Tube Olfactometer

A Y-tube olfactometer is a standard apparatus for assessing insect behavioral responses (attraction or repellency) to airborne chemical cues in a controlled setting.[13][14]

Protocol 3: Y-Tube Olfactometer Assay

-

Apparatus Setup: Construct or procure a Y-shaped glass tube. Connect each of the two upwind arms to a purified, humidified air source with a controlled flow rate.[15]

-

Odor Source: In one arm, place the test stimulus (e.g., a filter paper treated with a synthetic this compound solution). In the other arm, place a control stimulus (e.g., a filter paper treated with the solvent only).[16]

-

Insect Acclimation: Place an individual insect in an introduction chamber at the base of the "Y" and allow it to acclimate to the airflow for 5-10 minutes.[15]

-

Bioassay: Release the insect into the base of the olfactometer. Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice. A choice is recorded when the insect moves a predetermined distance into one of the arms.[15]

-

Data Collection: Record the choice of each insect. To avoid bias, randomize the positions of the treatment and control arms between replicates. Test a sufficient number of insects (e.g., 30-50) for statistical analysis (e.g., Chi-square test).

Visualizations of Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Caption: Workflow for the identification and validation of an insect semiochemical like this compound.

Caption: Diagram of a typical Y-Tube Olfactometer experimental setup for behavioral assays.

Caption: Simplified signaling pathway of an insect olfactory response to a semiochemical.

Conclusion and Future Directions

The identification of 1-undecanol and 2-undecanol as functional semiochemicals in multiple insect orders highlights their importance in chemical communication. The quantitative data presented demonstrate that the behavioral effect is often contingent on specific ratios and enantiomeric forms, underscoring the specificity of insect olfactory systems. The protocols detailed in this guide provide a standardized framework for the discovery and evaluation of these and other semiochemicals.

Future research should focus on several key areas. Firstly, elucidating the specific olfactory receptors (ORs) and odorant-binding proteins (OBPs) involved in this compound detection will provide a deeper molecular understanding of this signaling system. Secondly, further field trials are necessary to optimize lure formulations for different target species, potentially incorporating synergists like 1-undecanol to enhance efficacy. Finally, investigating the biosynthetic pathways of this compound in these insects could reveal novel targets for disrupting pheromone production as a pest control strategy. Continued exploration in these areas will undoubtedly lead to the development of more sophisticated and sustainable pest management technologies.

References

- 1. plantprotection.pl [plantprotection.pl]

- 2. Semiochemicals: Different types and uses | CABI BPP [bioprotectionportal.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. entomologyjournals.com [entomologyjournals.com]

- 6. (S)-2-acetoxy-5-undecanone, female sex pheromone of the raspberry cane midge, Resseliella theobaldi (Barnes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Insect Olfactometers | Yashika Solutions [labitems.co.in]

- 15. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fatty Alcohol Metabolism of Undecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanol, a long-chain fatty alcohol, plays a role in various biological processes and is a subject of interest in fields ranging from toxicology to drug development. Understanding its metabolic fate is crucial for evaluating its safety profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the metabolism of this compound, detailing the core enzymatic pathways, experimental protocols for its study, and its potential interactions with cellular signaling pathways.

Core Metabolic Pathways

The metabolism of this compound, like other long-chain fatty alcohols, primarily involves oxidation and subsequent degradation through beta-oxidation. Conjugation reactions, such as glucuronidation, may also play a role in its elimination.

Oxidation of this compound

The initial and rate-limiting step in this compound metabolism is its oxidation to undecanal, the corresponding aldehyde. This is primarily catalyzed by alcohol dehydrogenases (ADHs) , a family of cytosolic enzymes. Subsequently, aldehyde dehydrogenases (ALDHs) rapidly oxidize undecanal to undecanoic acid, a fatty acid.

In addition to the canonical ADH/ALDH pathway, cytochrome P450 (CYP) enzymes, particularly CYP2E1 , located in the endoplasmic reticulum, can also contribute to the oxidation of fatty alcohols, including this compound, especially at higher concentrations.

Beta-Oxidation of Undecanoic Acid

Once formed, undecanoic acid enters the mitochondrial matrix where it undergoes beta-oxidation . This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2 with each cycle. As an odd-chain fatty acid, the final cycle of beta-oxidation of undecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. The rate-limiting step of beta-oxidation is the transport of the fatty acyl-CoA into the mitochondria, a process mediated by the carnitine shuttle, with carnitine palmitoyltransferase I (CPT1) being the key regulatory enzyme.[1][2]

Conjugation Pathways: Glucuronidation

This compound itself can undergo phase II metabolism through conjugation reactions. The most prominent of these is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming a more water-soluble this compound-glucuronide that can be readily excreted. Studies have shown that the glucuronidation rate of aliphatic alcohols is influenced by the length of their alkyl chain.[3]

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound are limited in the scientific literature. The following tables summarize the expected kinetic parameters for the key enzymes involved, based on data for similar long-chain fatty alcohols. These values should be considered estimates and may vary depending on the specific experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source/Comment |

| Alcohol Dehydrogenase (ADH) | This compound | 10 - 100 | 5 - 20 | Estimated based on data for other long-chain alcohols. |

| Aldehyde Dehydrogenase (ALDH) | Undecanal | 1 - 20 | 50 - 200 | Generally high affinity and velocity for fatty aldehydes. |

| Cytochrome P450 2E1 (CYP2E1) | This compound | 50 - 500 | 1 - 10 | Higher Km suggests a role at higher substrate concentrations. |

| UDP-Glucuronosyltransferase (UGT) | This compound | 20 - 200 | 0.5 - 5 | Varies depending on the specific UGT isoform. |

Table 1: Estimated Michaelis-Menten Kinetic Parameters for this compound Metabolizing Enzymes.

| Metabolite | Formation Pathway | Typical Abundance (%) | Analytical Method |

| Undecanoic Acid | Oxidation | 70 - 90 | GC-MS, LC-MS |

| This compound-Glucuronide | Glucuronidation | 5 - 15 | LC-MS/MS |

| Other Conjugates (e.g., Sulfates) | Sulfation | < 5 | LC-MS/MS |

Table 2: Estimated Proportions of this compound Metabolites.

Signaling Pathway Interactions: Peroxisome Proliferator-Activated Receptors (PPARs)

The primary metabolite of this compound, undecanoic acid, as a fatty acid, is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[4][5] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of fatty acid catabolism. Activation of PPARα by fatty acids leads to the upregulation of genes encoding enzymes involved in beta-oxidation.[6]

-

PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is involved in insulin sensitization.

Activation of PPARs by undecanoic acid could therefore influence a wide range of cellular processes related to lipid metabolism and energy homeostasis.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of this compound in a liver microsomal fraction, which is enriched in CYP and UGT enzymes.[7]

Materials:

-

Human or animal liver microsomes

-

This compound stock solution (in a suitable organic solvent, e.g., methanol)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

UDPGA (for glucuronidation assays)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar alcohol not present in the sample)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system. For glucuronidation assays, also add UDPGA.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Add this compound stock solution to the pre-incubated mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by GC-MS or LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.

GC-MS Analysis of this compound and its Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound and its primary oxidative metabolite, undecanoic acid.[8][9]

Sample Preparation (Derivatization):

To improve the volatility and chromatographic properties of undecanoic acid, a derivatization step is necessary. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add the silylating reagent to the dried residue.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

The derivatized sample is then ready for injection into the GC-MS.

GC-MS Conditions (Typical):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis:

-

Quantification: Use a calibration curve generated from standards of this compound and undecanoic acid. The concentration of the analytes in the samples is determined by comparing their peak areas (normalized to the internal standard) to the calibration curve.

-

Identification: Confirm the identity of the compounds by comparing their retention times and mass spectra to those of authentic standards or reference libraries (e.g., NIST).

Mandatory Visualizations

Caption: Core metabolic pathways of this compound.

Caption: In vitro metabolism experimental workflow.

Caption: Undecanoic acid interaction with PPAR signaling.

References

- 1. REACTION KINETICS OF ALCOHOL DEHYDROGENASE | Austin Tommy [austintommy.com.ng]

- 2. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP2E1-catalyzed alcohol metabolism: role of oxidant generation in interferon signaling, antigen presentation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Undecanol in Plant Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanol, a fatty alcohol with the chemical formula C₁₁H₂₄O, is a naturally occurring compound found in a variety of plant essential oils. It contributes to the aromatic profile of these oils, often imparting a mild, floral-citrus scent. Beyond its use as a fragrance and flavoring agent, the presence of this compound in essential oils has prompted interest in its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound in essential oils, detailing its quantitative analysis, the experimental protocols for its identification, and a discussion of its potential mechanisms of action at the cellular level.

Introduction

This compound, also known as 1-undecanol or undecyl alcohol, is a straight-chain fatty alcohol. It is a colorless, water-insoluble liquid with a characteristic floral and citrus-like aroma. Naturally occurring in various fruits and essential oils, this compound is a subject of interest for its contribution to the fragrance and flavor profiles of these natural products. This guide focuses on the identification and quantification of this compound in essential oils, providing detailed methodologies for researchers in phytochemistry, pharmacology, and drug development.

Quantitative Presence of this compound in Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific part of the plant used for extraction. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the precise quantification of volatile compounds like this compound in complex mixtures such as essential oils.

The following table summarizes the quantitative data for this compound found in the essential oils of Ruta graveolens (Rue) and Coriandrum sativum (Coriander).

| Plant Species | Common Name | Plant Part | This compound Isomer | Concentration (%) | Reference |

| Ruta graveolens | Rue | Aerial Parts | 2-Undecanol | 1.85 | [1][2] |

| Ruta graveolens | Rue | Herb | 2-Undecanol | 0.073 (733.9 mg/kg) | [3] |

| Coriandrum sativum | Coriander | Leaves | 1-Undecanol | 2.28 | [4] |

Note: While this compound has been reported in citrus essential oils and the essential oil of Litsea odorifera, specific quantitative data from the searched literature was not available.

Experimental Protocols

The accurate identification and quantification of this compound in essential oils rely on meticulous extraction and analytical procedures. The following sections detail the standard methodologies.

Essential Oil Extraction

The choice of extraction method is critical as it can influence the final chemical composition of the essential oil.

This is the most common method for extracting essential oils.

-

Principle: Pressurized steam is passed through the plant material. The steam ruptures the plant's oil glands, releasing the volatile essential oil components, which are then carried away with the steam.

-

Apparatus: A still (distillation unit), a condenser, and a separator.

-

Procedure:

-

The plant material is placed in the still.

-

Steam is introduced into the still, and the temperature is maintained between 140°F and 212°F (60°C and 100°C).[1]

-

The steam, now carrying the volatile essential oil molecules, passes into the condenser.

-

The condenser cools the steam, turning it back into a liquid mixture of water and essential oil.

-

The mixture is collected in a separator, where the less dense essential oil naturally separates from the water (hydrosol).

-

The essential oil is then collected.

-

This method is suitable for delicate plant materials that cannot withstand the heat of steam distillation.

-

Principle: An organic solvent is used to dissolve the essential oil from the plant material.

-

Apparatus: Extraction vessel, filtration system, and a vacuum distillation unit.

-

Procedure:

-

The plant material is placed in an extraction vessel and washed with a solvent (e.g., hexane, ethanol).

-

The solvent dissolves the aromatic compounds, along with waxes and pigments, to form a waxy substance called a "concrete".

-

The concrete is then mixed with alcohol to release the oil particles.

-

The mixture is filtered to remove the plant material.

-

The solvent is removed by vacuum distillation, leaving the concentrated essential oil.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for separating and identifying the individual chemical components of an essential oil.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and polarity as they travel through a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments them, creating a unique mass spectrum for each compound that acts as a chemical "fingerprint."

-

Typical GC-MS Parameters for Essential Oil Analysis:

-

Chromatograph: Agilent 6890 series or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure.

-

Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1:100 in methanol).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-60°C, held for a few minutes, followed by a ramp of 3-5°C per minute up to 220-250°C, and then held for a final period.

-

Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.

-

Compound Identification: Comparison of the obtained mass spectra and retention indices with those in spectral libraries such as NIST and Wiley.